1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]- is an organic compound with significant interest in various scientific fields, particularly in medicinal chemistry. This compound is classified primarily as a phenolic compound due to the presence of the benzenediol moiety. Its structure features a trifluoromethyl-substituted indazole ring, which contributes to its unique chemical properties and potential biological activities.
The compound is sourced from chemical suppliers and research institutions that specialize in organic synthesis. It falls under the category of small molecules and is often used as a building block in the synthesis of more complex organic compounds. Its classification includes:
The synthesis of 1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]- typically involves several steps:
Industrial production may utilize continuous flow reactors to optimize yield and purity while employing advanced purification techniques to isolate the desired product efficiently.
The molecular formula for 1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]- is with a molecular weight of approximately 308.25 g/mol.
Structural Data:
This structure indicates the presence of multiple functional groups that contribute to its reactivity and interaction with biological systems.
The compound can undergo various chemical reactions:
These reactions enable the exploration of derivatives with enhanced biological activity or different properties.
The mechanism of action for 1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. Inside the cell, it can modulate enzyme activity and receptor interactions, potentially leading to various biological effects such as antimicrobial or anticancer activity .
Property | Measurement |
---|---|
Molecular Formula | |
Molecular Weight | 308.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves in different environments and its potential applications in research .
1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]- has several applications in scientific research:
Indazolyl-substituted phenolic scaffolds represent a promising class of bioactive compounds characterized by a hybrid structure combining a 1,3-benzenediol (resorcinol) moiety with a substituted indazole heterocycle. The specific compound 1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]- exemplifies this chemotype, featuring a methyl group at the indazole N1-position and a lipophilic trifluoromethyl group at the 7-position. This molecular architecture confers unique physicochemical properties and target-binding capabilities critical for pharmacological activity. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the phenolic hydroxyl groups facilitate hydrogen bonding with biological targets .
Structurally, this compound belongs to the phenylpyrazole pharmacophore family, where the indazole core functions as a bioisostere for traditional phenylpyrazoles. The indazole system provides enhanced hydrogen-bonding capacity via its fused pyrazole ring compared to simpler pyrazole derivatives. Key structural features defining this pharmacophore include:
Table 1: Structural Variations in Indazolyl-Substituted Phenolic Compounds
Compound Substituents | N-Substituent | C7-Substituent | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
Reference Compound | Methyl | Trifluoromethyl | C₁₅H₁₂F₃N₂O₂* | 309.3* |
1-(3-Methyl-2-buten-1-yl) | Prenyl | Trifluoromethyl | C₁₉H₁₇F₃N₂O₂ | 362.3 |
1-(2-Methylpropyl) | Isobutyl | Trifluoromethyl | C₁₈H₁₇F₃N₂O₂ | 350.3 |
1-Benzyl | Benzyl | Trifluoromethyl | C₂₁H₁₅F₃N₂O₂ | 384.3 |
1-(3,3-Dimethylbutyl) | Neopentyl | Trifluoromethyl | C₂₀H₂₁F₃N₂O₂ | 378.4 |
*Inferred structure based on search result analogs; other formulas confirmed in
The structural evolution of SERMs has progressively incorporated heterocyclic systems like indazoles to achieve tissue-selective estrogen receptor modulation. Indazolylphenols demonstrate distinct ER-binding profiles due to:
The therapeutic significance of these compounds spans two major domains:
Inflammatory Pathways: Indazolylphenols suppress NF-κB activation and downstream pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκB kinase (IKK). The hydroxyl groups chelate critical cysteine residues in IKKβ, while the trifluoromethyl group enhances cellular uptake into immune cells. In macrophage models, analogs reduce LPS-induced nitric oxide production by >80% at 10μM concentrations .
Oncology Applications:
Table 2: Research Applications of Indazolylphenol Derivatives
Therapeutic Area | Molecular Targets | Observed Effects (in vitro/in vivo) | Structural Determinants |
---|---|---|---|
Oncology | Estrogen receptors (ERβ) | ERβ-selective agonism; MCF-7 proliferation inhibition (IC₅₀ ≈ 0.5μM) | 1,3-Dihydroxy configuration; Compact N1-substituent |
CDK2/cyclin E | G1/S cell cycle arrest; kinase inhibition (IC₅₀ = 89nM) | Indazole core; Planar conformation | |
VEGFR2 | Anti-angiogenic activity; HUVEC tube formation inhibition | Trifluoromethyl group; Phenolic hydrogen bonding | |
Inflammation | IKKβ | NF-κB suppression; reduced TNF-α secretion (70-90% at 10μM) | Chelation of Cys179; Hydrophobic substituents |
COX-2/PGE₂ pathway | Reduced PGE₂ production in macrophages | Electron-withdrawing group at C7 |
Data compiled from [6]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7